Cas no 883534-24-5 (2-(2-cyclopentylethoxy)ethan-1-amine)

2-(2-cyclopentylethoxy)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2-cyclopentylethoxy)ethan-1-amine
- 883534-24-5
- EN300-2006602
-
- インチ: 1S/C9H19NO/c10-6-8-11-7-5-9-3-1-2-4-9/h9H,1-8,10H2
- InChIKey: BYGROGMHTLDYPW-UHFFFAOYSA-N
- ほほえんだ: O(CCN)CCC1CCCC1
計算された属性
- せいみつぶんしりょう: 157.146664230g/mol
- どういたいしつりょう: 157.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 89.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-(2-cyclopentylethoxy)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2006602-2.5g |
2-(2-cyclopentylethoxy)ethan-1-amine |
883534-24-5 | 95% | 2.5g |
$1680.0 | 2023-09-16 | |
Enamine | EN300-2006602-1g |
2-(2-cyclopentylethoxy)ethan-1-amine |
883534-24-5 | 95% | 1g |
$857.0 | 2023-09-16 | |
Enamine | EN300-2006602-5g |
2-(2-cyclopentylethoxy)ethan-1-amine |
883534-24-5 | 95% | 5g |
$2485.0 | 2023-09-16 | |
1PlusChem | 1P024ULZ-1g |
2-(2-cyclopentylethoxy)ethan-1-amine |
883534-24-5 | 95% | 1g |
$1122.00 | 2024-04-20 | |
1PlusChem | 1P024ULZ-250mg |
2-(2-cyclopentylethoxy)ethan-1-amine |
883534-24-5 | 95% | 250mg |
$588.00 | 2024-04-20 | |
Aaron | AR024UUB-250mg |
2-(2-cyclopentylethoxy)ethan-1-amine |
883534-24-5 | 95% | 250mg |
$610.00 | 2025-02-15 | |
Enamine | EN300-2006602-5.0g |
2-(2-cyclopentylethoxy)ethan-1-amine |
883534-24-5 | 95% | 5g |
$2485.0 | 2023-06-02 | |
Enamine | EN300-2006602-0.05g |
2-(2-cyclopentylethoxy)ethan-1-amine |
883534-24-5 | 95% | 0.05g |
$200.0 | 2023-09-16 | |
Aaron | AR024UUB-50mg |
2-(2-cyclopentylethoxy)ethan-1-amine |
883534-24-5 | 95% | 50mg |
$300.00 | 2025-02-15 | |
1PlusChem | 1P024ULZ-5g |
2-(2-cyclopentylethoxy)ethan-1-amine |
883534-24-5 | 95% | 5g |
$3134.00 | 2024-04-20 |
2-(2-cyclopentylethoxy)ethan-1-amine 関連文献
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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2-(2-cyclopentylethoxy)ethan-1-amineに関する追加情報
Introduction to 2-(2-cyclopentylethoxy)ethan-1-amine (CAS No. 883534-24-5)
2-(2-cyclopentylethoxy)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 883534-24-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives, characterized by its unique structural framework that combines a cyclopentyl group with an ethoxy side chain, linked to an amine functional group. The structural motif of 2-(2-cyclopentylethoxy)ethan-1-amine has garnered considerable attention due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
The synthesis and characterization of 2-(2-cyclopentylethoxy)ethan-1-amine involve sophisticated organic chemistry techniques, including nucleophilic substitution reactions and condensation processes. The presence of the cyclopentyl moiety contributes to the compound's steric bulk, which can influence its interactions with biological targets. Additionally, the ethoxy group introduces polarity, enhancing solubility in polar solvents while maintaining adequate lipophilicity for membrane permeability. These characteristics make 2-(2-cyclopentylethoxy)ethan-1-amine a versatile intermediate in drug discovery pipelines.
In recent years, there has been growing interest in amine derivatives as pharmacophores due to their diverse biological activities. Studies have demonstrated that amine-containing compounds can modulate various signaling pathways, making them valuable candidates for therapeutic intervention. Specifically, 2-(2-cyclopentylethoxy)ethan-1-amine has been explored for its potential in inhibiting certain enzymes and receptors implicated in inflammatory and neurodegenerative diseases. Its structural features allow for selective binding to biological targets, which is a critical factor in drug design.
One of the most compelling aspects of 2-(2-cyclopentylethoxy)ethan-1-amine is its role as a precursor in the synthesis of more complex molecules with enhanced pharmacological profiles. Researchers have leveraged this compound to develop novel analogs with improved efficacy and reduced side effects. For instance, modifications to the cyclopentyl ring or the ethoxy side chain have led to derivatives with enhanced binding affinity and selectivity. These findings underscore the importance of 2-(2-cyclopentylethoxy)ethan-1-amine in medicinal chemistry and highlight its potential as a scaffold for future drug development.
The pharmacokinetic properties of 2-(2-cyclopentylethoxy)ethan-1-amine are also subjects of extensive investigation. Its metabolic stability, solubility, and distribution within biological systems are critical factors that determine its therapeutic potential. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic profiles, including moderate solubility in water and moderate lipophilicity, which are desirable traits for oral bioavailability. Furthermore, its metabolic pathways have been studied to identify potential interactions with cytochrome P450 enzymes, which is essential for predicting drug-drug interactions.
From a synthetic chemistry perspective, 2-(2-cyclopentylethoxy)ethan-1-amine exemplifies the ingenuity required in designing efficient synthetic routes. The development of scalable and cost-effective methods for its production is crucial for industrial applications. Recent advancements in catalytic processes have enabled more sustainable synthesis routes, reducing waste and improving yields. These innovations not only make the production of 2-(2-cyclopentylethoxy)ethan-1-amine more environmentally friendly but also enhance its accessibility for broader research applications.
The biological activity of 2-(2-cyclopentylethoxy)ethan-1-amine has been further explored through computational modeling and experimental validation. Molecular docking studies have identified potential binding sites on target proteins, providing insights into how this compound interacts at a molecular level. These computational approaches have been complemented by experimental assays that confirm the biological activity predicted by modeling studies. Such integrated approaches are becoming increasingly prevalent in drug discovery, streamlining the process from hypothesis generation to experimental validation.
In conclusion, 2-(2-cyclopentylethoxy)ethan-1-amine (CAS No. 883534-24-5) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a building block in synthesizing more complex molecules underscores its importance in drug development pipelines. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring that this compound remains at the forefront of medicinal chemistry innovation.
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